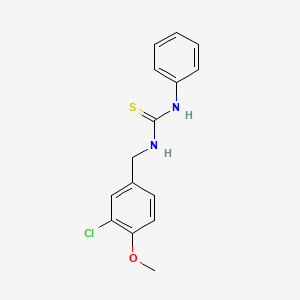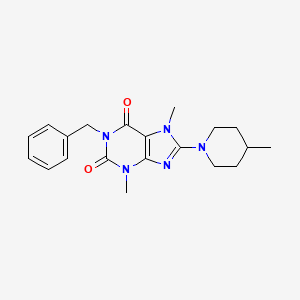![molecular formula C9H9F3N2O2 B2613826 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide CAS No. 874804-00-9](/img/structure/B2613826.png)
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a chemical compound with the CAS Number: 874804-00-9 . It has a molecular weight of 234.18 . The IUPAC name for this compound is 2-[2-(trifluoromethyl)phenoxy]acetohydrazide .
Molecular Structure Analysis
The InChI code for 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is 1S/C9H9F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide is a solid at room temperature . It should be stored in a refrigerated environment .Scientific Research Applications
Crystal Structure and Material Properties
2-[2-(Trifluoromethyl)phenoxy]acetohydrazide has been studied for its crystal structure and material properties. One study elucidated the crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, detailing its crystallization in the monoclinic crystal system and the presence of various types of hydrogen bonds, which contribute to forming two-dimensional networks within the crystal (Sharma et al., 2015). Furthermore, research has focused on the nonlinear optical properties of certain hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide and related compounds, indicating their potential application in optical devices like optical limiters and optical switches (Naseema et al., 2010).
Antimicrobial and Antitubercular Activity
Several studies have synthesized and screened derivatives of acetohydrazides, including those related to 2-[2-(Trifluoromethyl)phenoxy]acetohydrazide, for their antimicrobial and antitubercular activities. Notably, some compounds demonstrated potent antibacterial, antifungal, and antitubercular activities, often compared to standard drugs (Hunashal and Satyanarayana, 2012), (Fuloria et al., 2009).
Anticancer Activity
Research has also explored the anticancer properties of certain acetohydrazide derivatives. A study on 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives revealed that specific substitutions on the phenyl of hydrazone can significantly enhance anticancer activity, indicating the potential for these compounds in cancer treatment (Li et al., 2014).
Corrosion Inhibition
In the field of industrial applications, novel organic nanoparticles of certain acetohydrazides have demonstrated impressive anti-corrosion behavior on mild steel in acidic environments, highlighting their potential utility in protecting industrial equipment and structures (Mandour et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFOJZULCYJYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2613745.png)
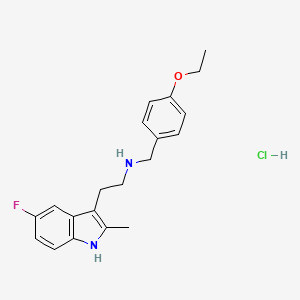

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)
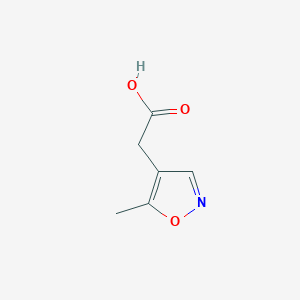

![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)
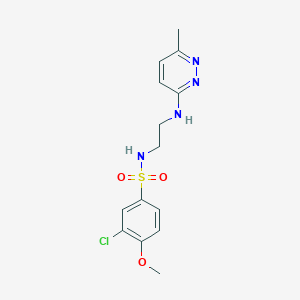
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)
